N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a benzo[b]thiophene core substituted with a nitro group at position 3. The carboxamide moiety is linked to a 1,3,4-oxadiazole ring, which is further functionalized with a 1,3-dimethylpyrazole group. The oxadiazole ring contributes to metabolic stability and rigidity, while the dimethylpyrazole may modulate solubility and steric effects .
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O4S/c1-8-5-11(21(2)20-8)15-18-19-16(26-15)17-14(23)13-7-9-6-10(22(24)25)3-4-12(9)27-13/h3-7H,1-2H3,(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFWSIVOAIGXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article explores the biological activity of this compound based on a review of relevant literature and research findings.
Structure and Properties
The compound features a complex structure that includes a pyrazole ring, an oxadiazole moiety, and a nitrobenzo[b]thiophene unit. Its molecular formula is , with a molecular weight of approximately 358.36 g/mol. The presence of the nitro group and heterocycles suggests potential reactivity and biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : It has been suggested that derivatives of pyrazole compounds can disrupt autophagic flux and inhibit mTORC1 activity, which is crucial for cancer cell survival under nutrient stress conditions . This disruption can lead to increased apoptosis in cancer cells.
- In Vitro Studies : In studies involving various cancer cell lines, compounds with similar structures demonstrated submicromolar antiproliferative activity. For example, certain pyrazole derivatives showed potent effects against MIA PaCa-2 pancreatic cancer cells by modulating autophagy .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties. Research on related oxadiazole derivatives has shown that they can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways:
- COX Inhibition : Some oxadiazole compounds have been reported to exhibit selective COX-II inhibitory activity with IC50 values significantly lower than established drugs like Celecoxib . This suggests that this compound could be explored for its anti-inflammatory potential.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Compound Structure | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative | Anticancer | < 0.5 | |
| Oxadiazole Derivative | COX-II Inhibition | 0.011 | |
| Nitrophenyl Compound | Antiproliferative | Submicromolar |
Case Studies
Several studies have highlighted the efficacy of related compounds:
- Study on Autophagy Modulators : A study focused on pyrazole derivatives demonstrated their ability to enhance autophagy while disrupting mTORC1 pathways in nutrient-deprived environments . This dual action suggests potential for targeting solid tumors effectively.
- COX-II Selectivity : Another study identified several oxadiazole derivatives with high selectivity for COX-II inhibition, indicating that modifications to the core structure can yield compounds with desirable therapeutic profiles .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares core motifs with several carboxamide derivatives documented in the evidence. Key structural comparisons include:
Key Observations :
- The target compound’s benzo[b]thiophene core distinguishes it from thiazole- or pyrazole-based analogs (e.g., Dasatinib, ). This aromatic system may confer unique π-π stacking interactions in biological targets.
- The 1,3,4-oxadiazole ring (vs. thiazole in Dasatinib or pyrimidine in biphenyl derivatives) enhances rigidity and may improve metabolic stability compared to sulfur-containing heterocycles .
- The 5-nitro group on the benzo[b]thiophene is a strong electron-withdrawing substituent, contrasting with electron-donating groups (e.g., methyl, chloro) in analogs. This could influence redox properties or binding affinity .
Q & A
Q. What are the optimized synthetic routes for N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2 : Coupling the oxadiazole intermediate with 5-nitrobenzo[b]thiophene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dimethylformamide (DMF) .
- Step 3 : Functionalization with 1,3-dimethylpyrazole via nucleophilic substitution or click chemistry, requiring precise temperature control (60–80°C) and catalytic bases like K₂CO₃ .
Optimization Tips : Monitor reaction progress via TLC and HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to improve yields (>70%) and purity (>95%) .
Q. How is the structural integrity of this compound validated?
Characterization employs:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent positions (e.g., nitro group at C5 of benzo[b]thiophene). IR spectroscopy verifies carboxamide C=O stretching (~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 428.08) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between oxadiazole and pyrazole moieties) .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), reporting IC₅₀ values and selectivity indices relative to normal cells .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Modify Substituents :
- Replace the nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess impact on bioactivity .
- Vary pyrazole methylation (e.g., 1,5-dimethyl vs. 1-ethyl) to alter steric hindrance and binding affinity .
- Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole to enhance metabolic stability .
Data Analysis : Use regression models to correlate logP values (calculated via HPLC) with cytotoxicity trends .
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Target Identification :
- Pull-down assays with biotinylated probes to isolate binding proteins from cell lysates.
- Molecular docking against homology models of kinases (e.g., EGFR) to predict binding pockets .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3) .
- Resistance Studies : Generate drug-resistant cell lines via chronic exposure and profile mutations via whole-exome sequencing .
Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed?
- Formulation : Use co-solvents (PEG 400) or nanoemulsions to enhance aqueous solubility (>50 µg/mL) .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the carboxamide group to improve bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
Q. How should contradictory data in biological activity be resolved?
- Case Example : Discrepancies in reported IC₅₀ values (e.g., 5 µM vs. 20 µM in MCF-7 cells) may arise from assay conditions.
- Replicate Experiments : Standardize cell passage number, serum concentration, and incubation time .
- Orthogonal Assays : Validate cytotoxicity via ATP-based luminescence alongside MTT .
- Control for Nitro Group Reduction : Test metabolites (e.g., amine derivatives) to rule out off-target effects .
Q. What computational tools support the design of derivatives with improved efficacy?
- QSAR Modeling : Use Gaussian or MOE to correlate electronic parameters (HOMO/LUMO) with antimicrobial activity .
- MD Simulations : Simulate ligand-protein complexes (e.g., with DNA gyrase) to optimize binding kinetics (ΔG < -8 kcal/mol) .
- ADMET Prediction : SwissADME or pkCSM to prioritize derivatives with favorable logS (>-4) and minimal hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
